benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .
Scientific Research Applications
Synthetic Methodologies
Research on pyrazine derivatives often focuses on developing novel synthetic methodologies that can be applied to a broad range of compounds, including benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate. For instance, the synthesis of conformationally constrained peptidomimetic derivatives from pyroglutamic acid demonstrates the chemical flexibility and utility of pyrazine derivatives in creating bioactive molecules (Gloanec et al., 2002). This approach could be relevant for the synthesis and application of the specified compound in designing peptidomimetic agents with potential therapeutic applications.
Fluorescent Probes and Materials Science
Pyrazine derivatives have been utilized in the synthesis of fluorescent compounds and materials with novel properties. The high-yield synthesis of fluorescent benzopyrans, including unprecedented heterocyclic skeletons, showcases the role of pyrazine derivatives in advancing materials science and developing new fluorescent probes for biological and chemical sensing applications (Galenko et al., 2016).
Pharmacological Potential
Certain pyrazine derivatives have been explored for their pharmacological potential, including the study of novel ligands of the 18-kDa translocator protein (TSPO) that exhibited significant anxiolytic activity (Yarkova et al., 2019). This suggests that this compound could potentially be investigated for its pharmacological properties, leveraging the pyrazine core as a versatile scaffold for drug development.
Antimicrobial and Antitumor Applications
Studies on pyrazine derivatives have also highlighted their potential in antimicrobial and antitumor applications. Derivatives synthesized for this purpose have shown activity against various bacterial and fungal strains, as well as antitumor activity against specific cancer cell lines (Cetin & Bildirici, 2016). This area of research suggests a promising avenue for the development of new therapeutic agents based on pyrazine derivatives, including this compound.
Future Directions
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Mode of Action
Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Pyrrolopyrazines and related compounds have been found to affect a wide range of biological pathways .
Pharmacokinetics
Similar compounds often have good bioavailability due to their favorable physicochemical properties .
Result of Action
Similar compounds often have diverse effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
Properties
IUPAC Name |
benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKHWBUKSVFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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